2-(4-Amino-5-(4-ethylphenyl)-1H-pyrazol-1-yl)ethanol
Description
2-(4-Amino-5-(4-ethylphenyl)-1H-pyrazol-1-yl)ethanol is a pyrazole-derived compound characterized by a 1H-pyrazole core substituted with an amino group at position 4, a 4-ethylphenyl group at position 5, and an ethanol moiety at position 1. Ethanol as a side chain may further modulate solubility and metabolic stability. This compound’s structural features position it as a promising candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to heterocyclic amines.
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-[4-amino-5-(4-ethylphenyl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C13H17N3O/c1-2-10-3-5-11(6-4-10)13-12(14)9-15-16(13)7-8-17/h3-6,9,17H,2,7-8,14H2,1H3 |
InChI Key |
VVKYCUBBEHWGTA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(C=NN2CCO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-5-(4-ethylphenyl)-1H-pyrazol-1-yl)ethanol typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of hydrazine with an appropriate β-dicarbonyl compound to form the pyrazole ring. For example, the reaction of hydrazine hydrate with ethyl acetoacetate in the presence of an acid catalyst can yield 3,5-dimethylpyrazole.
Substitution Reactions: The next step involves the introduction of the amino and ethylphenyl groups onto the pyrazole ring. This can be achieved through nucleophilic substitution reactions using appropriate reagents. For instance, the reaction of 3,5-dimethylpyrazole with 4-ethylbenzyl chloride in the presence of a base can yield 4-ethyl-3,5-dimethylpyrazole.
Introduction of the Ethanol Moiety: The final step involves the introduction of the ethanol moiety through a nucleophilic substitution reaction. This can be achieved by reacting the substituted pyrazole with ethylene oxide or ethylene chlorohydrin in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-5-(4-ethylphenyl)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or ethanol groups can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or acids
Major Products Formed
Oxidation: Corresponding ketones or aldehydes
Reduction: Corresponding alcohols or amines
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
2-(4-Amino-5-(4-ethylphenyl)-1H-pyrazol-1-yl)ethanol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and anticancer activities.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Agrochemicals: Pyrazole derivatives are used in the development of agrochemicals, including herbicides and fungicides.
Materials Science:
Mechanism of Action
The mechanism of action of 2-(4-Amino-5-(4-ethylphenyl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. For example, pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The compound may also interact with other molecular targets, such as kinases and ion channels, to exert its biological effects.
Comparison with Similar Compounds
Pyrazole Derivatives with Ethanol Moieties
- A713230 (2-(5-(4-Ethylphenyl)-1H-pyrazol-1-yl)ethanol): This analog lacks the amino group at position 4 but retains the 4-ethylphenyl and ethanol substituents.
- (1-Phenyl-1H-pyrazol-4-yl)methanol: Features a methanol group instead of ethanol and a phenyl substituent at position 1. The shorter alcohol chain and lack of amino/ethylphenyl groups limit its hydrophobic interactions and electronic effects .
Amino-Substituted Pyrazole Derivatives
- 4-Amino-5-[3-(4-ethylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol: Incorporates a triazole-thiol ring fused to the pyrazole.
- 9c and 9d (Nitro- and Halogen-Substituted Pyrazoles): These derivatives (e.g., 1-(4-(1H-pyrazol-1-yl)phenyl)-2-(4-bromo-2-nitrophenyl)ethanol) feature electron-withdrawing nitro and halogen groups. Such substituents reduce electron density on the pyrazole ring, contrasting with the electron-donating amino group in the target compound, which may affect reactivity in electrophilic substitution reactions .
Physicochemical and Pharmacological Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|
| 2-(4-Amino-5-(4-ethylphenyl)-1H-pyrazol-1-yl)ethanol | ~257.3* | 4-Amino, 5-(4-ethylphenyl), ethanol | High H-bond capacity, moderate hydrophobicity |
| A713230 | ~242.3* | 5-(4-ethylphenyl), ethanol | Lower solubility, reduced polarity |
| 4-Amino-5-[3-(4-ethylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol | 286.36 | Triazole-thiol, 4-ethylphenyl | Redox-active, higher structural complexity |
| 9c (Bromo-nitro derivative) | ~428.2 | 4-Bromo, 2-nitro, ethanol | Electron-deficient, potential cytotoxicity |
*Calculated based on molecular formulas from evidence.
Biological Activity
2-(4-Amino-5-(4-ethylphenyl)-1H-pyrazol-1-yl)ethanol is a pyrazole derivative that has garnered attention for its potential therapeutic applications. With the molecular formula C13H18N4O and a molecular weight of 250.31 g/mol, this compound features a unique structure that contributes to its biological activity. The presence of an amino group and an ethyl-substituted phenyl ring enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. These interactions can modulate cellular processes, leading to therapeutic effects in different disease models. Research indicates that compounds in the pyrazole class often exhibit diverse pharmacological properties, including antimicrobial and anticancer activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. For instance, derivatives with similar structures have shown significant inhibition zones against various pathogens.
| Compound | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| This compound | Not specified | Potentially active against bacteria |
| Other Pyrazole Derivatives | 0.22 - 0.25 μg/mL | Active against Staphylococcus aureus and Staphylococcus epidermidis |
The compound's effectiveness in inhibiting biofilm formation suggests its potential use in treating infections caused by resistant bacterial strains.
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied, particularly regarding their effects on various cancer cell lines. Research indicates that compounds containing the pyrazole scaffold can inhibit the growth of several cancer types, including lung, colorectal, and breast cancers.
Case Study: Anticancer Evaluation
A study involving the evaluation of pyrazole derivatives found that certain compounds exhibited significant antiproliferative activity against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The results are summarized below:
| Compound | Cell Line | Growth Inhibition (%) |
|---|---|---|
| This compound | MDA-MB-231 | Not specified |
| Other Pyrazole Derivatives | HepG2 | 54.25% |
| Other Pyrazole Derivatives | HeLa | 38.44% |
These findings suggest that while this compound has potential, further research is needed to quantify its specific anticancer effects compared to other derivatives .
Structure Activity Relationship (SAR)
Understanding the structure activity relationship (SAR) of pyrazole derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the pyrazole ring can significantly influence their pharmacological properties. For example:
| Modification | Effect |
|---|---|
| Ethyl substitution on phenyl ring | Enhances reactivity |
| Amino group presence | Increases interaction with biological targets |
The dual functionality of this compound allows it to participate in diverse interactions that are critical for its biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
